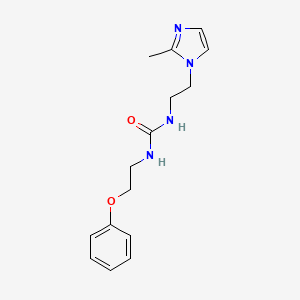

![molecular formula C18H16N4O2 B2449472 N-烯丙基-4-((4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)甲基)苯甲酰胺 CAS No. 440330-28-9](/img/structure/B2449472.png)

N-烯丙基-4-((4-氧代苯并[d][1,2,3]三嗪-3(4H)-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” is a chemical compound. It is related to a series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide derivatives that have been studied as potential cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Synthesis Analysis

The synthesis of N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide and similar compounds involves the use of 2,4,6-Trichloro-1,3,5-triazine and N,N-dimethylformamide (TCT:DMF) adduct . The reactions are performed at room temperature under mild conditions .

Molecular Structure Analysis

The molecular structure of “N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” can be analyzed using techniques such as 1H NMR and 13C NMR . These techniques can confirm the chemical structure of the prepared compounds .

科学研究应用

阴离子传感

该化合物已被用作荧光阴离子传感器,特别是用于检测乙酸根和二氢磷酸根离子。 该传感器通过与尿素部分形成氢键,然后进行二次络合,形成更高阶的宿主:客体化学计量 .

阿尔茨海默病研究

该化合物的衍生物已显示出作为潜在的胆碱酯酶抑制剂的希望,这在阿尔茨海默病的治疗中很重要。 这些抑制剂通过阻止乙酰胆碱的分解而起作用,乙酰胆碱是一种在阿尔茨海默病患者中缺乏的神经递质 .

肽合成

该化合物中的苯并三嗪基部分可用于肽合成。 它充当偶联试剂,抑制片段缩合过程中的消旋作用,这对于保持肽结构的完整性至关重要 .

有机合成

在有机合成领域,该化合物可用作各种化学反应的构建块。 其结构允许多个功能化点,使其在创建复杂的有机分子方面用途广泛 .

染料、颜料和感光材料合成

该化合物在染料、颜料和感光材料的合成中具有应用。 其分子结构可以与光和其他元素相互作用,使其可用于创建对光敏感的着色剂和材料 .

GPR139 调节

它已被鉴定为 GPR139 的调节剂,GPR139 是一种 G 蛋白偶联受体。 可以调节 GPR139 的化合物正在进行研究,以了解其治疗与该受体相关的疾病、疾病或病症的潜力 .

每个应用都证明了该化合物在各个科学研究领域的通用性和潜力。该化合物与不同生物和化学系统相互作用的能力使其成为推进知识和开发新技术的宝贵工具。

抗菌活性

据报道,含有咪唑环的化合物,其结构与苯并三嗪基部分相似,具有广泛的生物活性。这些包括抗菌、抗真菌和抗原生动物作用。 该化合物具有修饰潜力,使其可以靶向特定微生物途径,使其成为开发新型抗菌剂的候选药物 .

生物途径的调节

苯并三嗪基团可以充当药效团,与各种生物靶标相互作用。这种相互作用可以调节生物途径,可能导致针对这些途径失调的疾病的治疗方法的开发。 例如,具有该部分的化合物可以针对其在癌症中的治疗潜力进行探索,它们可能会干扰细胞增殖或存活信号 .

作用机制

Target of Action

The primary target of N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide, also known as 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(prop-2-en-1-yl)benzamide, is GPR139 , a G protein-coupled receptor . This receptor is involved in various physiological processes and is considered a potential therapeutic target for several diseases.

Mode of Action

The compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to GPR139, the compound initiates a series of biochemical reactions within the cell.

Result of Action

The compound’s action as a GPR139 agonist suggests it may have therapeutic effects in diseases associated with this receptor . For instance, it has been suggested that GPR139 agonists could be beneficial in treating disorders of the central nervous system.

未来方向

Future research could focus on further exploring the potential of “N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide” and similar compounds as cholinesterase inhibitors . Additionally, more detailed studies could be conducted to understand the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound.

属性

IUPAC Name |

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-prop-2-enylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-2-11-19-17(23)14-9-7-13(8-10-14)12-22-18(24)15-5-3-4-6-16(15)20-21-22/h2-10H,1,11-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVSLTBKEVRDMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2449390.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2449393.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2449400.png)

![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B2449401.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2449406.png)

![1-(4-butoxyphenyl)-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea](/img/structure/B2449407.png)

![2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2449408.png)

![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)

![2-[(1R,2R)-2-(4-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2449410.png)

![N-(3,4-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2449412.png)